Regioisomeric Specificity for GAK Inhibition: [4,3‑b] vs [4,5‑b] Isomers
The [4,3‑b] regioisomer exhibits potent GAK inhibition, whereas the [4,5‑b] isomer is completely inactive. A structure–activity relationship study of isothiazolo[4,3‑b]pyridines identified an analogue with a GAK IC₅₀ of 0.024 µM [1]. In contrast, a systematic evaluation of isothiazolo[4,5‑b]pyridines found that none of the synthesized derivatives displayed any measurable GAK affinity [2].
| Evidence Dimension | GAK inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ as low as 0.024 µM (for a 3,5‑disubstituted [4,3‑b] analogue) |
| Comparator Or Baseline | Isothiazolo[4,5‑b]pyridine derivatives |
| Quantified Difference | Complete loss of GAK inhibition (IC₅₀ > 10 µM or inactive) for the [4,5‑b] isomer |
| Conditions | Biochemical GAK binding assay; the [4,3‑b] series was evaluated against the GAK kinase domain [1], while the [4,5‑b] series was tested under comparable in vitro conditions [2]. |
Why This Matters
Procuring the incorrect regioisomer ([4,5‑b]) would completely abrogate GAK‑targeted activity, rendering the material useless for antiviral or kinase‑focused research programs.
- [1] Martínez‑Gualda, B.; Pu, S.‑Y.; Froeyen, M.; Herdewijn, P.; Einav, S.; De Jonghe, S. Structure–activity relationship study of the pyridine moiety of isothiazolo[4,3‑b]pyridines as antiviral agents targeting cyclin G‑associated kinase. Bioorg. Med. Chem. 2019, 27, 115161. View Source
- [2] Kovackova, S.; et al. Synthesis and evaluation of isothiazolo[4,5‑b]pyridines as cyclin G‑associated kinase (GAK) inhibitors. Org. Biomol. Chem. 2024, 22, 7373–7389. View Source
